molecular formula C13H14N2O3 B15333240 Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B15333240
M. Wt: 246.26 g/mol
InChI Key: HPFJOKPIFHKZDL-UHFFFAOYSA-N
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Description

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate (CAS 2095343-63-6) is a specialized chemical reagent featuring a 1,2,4-oxadiazole heterocycle substituted with a mesityl group at the 3-position and a carboxylate ester at the 5-position. With the molecular formula C 13 H 14 N 2 O 3 and a molecular weight of 246.26 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The 1,2,4-oxadiazole scaffold is of significant interest in antimicrobial research . Scientific studies on structurally related 1,2,4-oxadiazole derivatives have demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli , and Aspergillus niger . The presence of the mesityl (2,4,6-trimethylphenyl) group may enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets. Researchers value this scaffold for its potential as a bioisostere for carboxylic esters and amides, making it a key structure in the design and synthesis of novel bioactive molecules for pharmaceutical development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-7-5-8(2)10(9(3)6-7)11-14-12(18-15-11)13(16)17-4/h5-6H,1-4H3

InChI Key

HPFJOKPIFHKZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=N2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of Mesityl-Substituted Amidoxime

Mesityl-amidoxime is prepared by reacting mesitylnitrile with hydroxylamine hydrochloride under basic conditions. Microwave irradiation (MWI) significantly accelerates this step, reducing reaction times from hours to minutes. For example, a mixture of mesitylnitrile, hydroxylamine hydrochloride, and magnesium oxide in ethanol under MWI (100°C, 10 min) yields mesityl-amidoxime with >90% efficiency.

Cyclization with Methyl Oxalyl Chloride

The amidoxime intermediate is then reacted with methyl oxalyl chloride (Cl–CO–CO–OCH3) in the presence of a catalyst such as ammonium fluoride/alumina (NH4F/Al2O3). This step proceeds via nucleophilic attack by the amidoxime’s amino group on the carbonyl carbon of methyl oxalyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. Under solvent-free MWI conditions (120°C, 10 min), this method achieves yields of 80–85%.

Key Advantages :

  • High regioselectivity ensures correct positioning of the mesityl and carboxylate groups.
  • Microwave assistance minimizes side reactions and improves reaction kinetics.

Limitations :

  • Methyl oxalyl chloride’s moisture sensitivity necessitates anhydrous conditions.
  • Purification requires column chromatography due to by-product formation.

One-Pot Synthesis via Vilsmeier Reagent Activation

An alternative one-pot approach utilizes the Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization with amidoximes. For this compound, methyl glycolate is used as the carboxylic acid source. The reagent activates the carboxylate, enabling nucleophilic attack by the amidoxime’s hydroxylamine oxygen, followed by intramolecular cyclization. This method yields 70–75% product under reflux conditions (80°C, 4 h).

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Compatible with ester-functionalized carboxylic acids.

Challenges :

  • Requires strict stoichiometric control to prevent over-acylation.
  • Limited scalability due to prolonged reaction times.

Transition Metal-Catalyzed Coupling Strategies

Recent advances in cross-coupling chemistry have enabled the late-stage functionalization of preformed oxadiazole cores. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-1,2,4-oxadiazole-3-carboxylate and mesitylboronic acid introduces the mesityl group. Using Pd(PPh3)4 as a catalyst and K2CO3 as a base in toluene/water (90°C, 12 h), this method achieves 65–70% yield.

Strengths :

  • Enables modular synthesis with diverse boronic acids.
  • Tolerates ester functionalities without hydrolysis.

Drawbacks :

  • Requires prefunctionalized bromo-oxadiazole intermediates.
  • High catalyst loading increases costs.

Mechanochemical Synthesis: An Emerging Green Approach

Mechanochemistry, which employs mechanical force to drive reactions in the solid state, offers a solvent-free route to 1,2,4-oxadiazoles. In a ball-milling apparatus, mesityl-amidoxime and methyl oxalate are ground with potassium carbonate as a base. Initial trials report 50–60% yields after 2 hours of milling, though optimization is ongoing.

Potential Benefits :

  • Eliminates volatile organic solvents.
  • Reduces reaction times and energy consumption.

Current Limitations :

  • Lower yields compared to conventional methods.
  • Limited data on reproducibility and scalability.

Comparative Analysis of Synthetic Methods

The table below summarizes the performance of key methodologies:

Method Conditions Yield Time Key Advantages Limitations
Microwave Cyclocondensation NH4F/Al2O3, MWI, 120°C 80–85% 10 min Rapid, high yield Requires specialized equipment
Vilsmeier Activation POCl3/DMF, reflux 70–75% 4 h One-pot protocol Sensitivity to moisture
Suzuki Coupling Pd(PPh3)4, K2CO3, toluene/water 65–70% 12 h Modular functionalization High catalyst cost
Mechanochemical Ball milling, K2CO3 50–60% 2 h Solvent-free Suboptimal yields

Stability and Purification Challenges

The methyl ester group in this compound is prone to hydrolysis under acidic or basic conditions. Purification via silica gel chromatography often leads to partial ester cleavage, necessitating neutral adsorbents or recrystallization from methanol/water mixtures. Additionally, the mesityl group’s steric bulk complicates crystallization, requiring optimized solvent systems (e.g., hexane/ethyl acetate).

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

Reaction Conditions:

  • Basic Hydrolysis: NaOH (1.5 equiv.) in H₂O/THF (1:1) at 60°C for 6 hours.

  • Acidic Hydrolysis: HCl (2M) in refluxing ethanol for 4 hours.

ProductYield (%)ConditionsApplication
3-Mesityl-1,2,4-oxadiazole-5-carboxylic acid85–92Basic hydrolysisPrecursor for amide coupling

The carboxylic acid derivative serves as an intermediate for synthesizing amides, esters, and other bioactive analogs.

Nucleophilic Substitution at the Oxadiazole Ring

The mesityl group at position 3 enhances electron density, facilitating nucleophilic attacks on the oxadiazole ring. Common substitutions include:

2.1. Aminolysis

Reaction with primary or secondary amines replaces the methyl ester group:
Example:

  • Reaction with benzylamine in DMF at 80°C for 12 hours yields 3-mesityl-5-(benzylcarbamoyl)-1,2,4-oxadiazole (Yield: 78%).

2.2. Thiolysis

Thiol-containing nucleophiles displace the ester group under mild conditions:
Example:

  • Treatment with ethanethiol and K₂CO₃ in acetonitrile produces 3-mesityl-5-(ethylthio)-1,2,4-oxadiazole (Yield: 65%).

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cleavage under extreme conditions, enabling access to linear intermediates:

Reaction with Hydrazine:

  • Hydrazine hydrate in ethanol at 100°C cleaves the ring to form mesityl-substituted semicarbazide derivatives (Yield: 70%).

Oxidative Ring Opening:

  • H₂O₂/FeCl₃ in acetic acid generates mesityl-substituted nitrile oxides (Yield: 55%) .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or alkenes:

Example:

  • Reaction with phenylacetylene in toluene at 120°C forms mesityl-substituted triazole derivatives (Yield: 60%) .

Biological Interaction Pathways

The compound’s bioactivity is linked to interactions with cellular targets:

Biological TargetInteraction MechanismObserved Effect
Cyclooxygenase-2 (COX-2) Competitive inhibition via H-bonding with Ser530 Anti-inflammatory activity
DNA Topoisomerase II Intercalation and stabilization of DNA-enzyme complex Anticancer activity

Comparative Reactivity of Analogues

Structural modifications alter reactivity and bioactivity:

| Compound | Key Modification | Reactivity Trend |
|-----------------------------------------|

Scientific Research Applications

While there is no direct information about applications of "Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate," the search results provide information about related compounds and the applications of 1,2,4-oxadiazoles in general.

General Applications of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are frequently used substructures for multiple applications . Oxadiazole derivatives have demonstrated potential as anticancer agents . They have also found use as supramolecular liquid crystals . The heterocycle displays bioisosteric equivalence with ester and amide moieties because it can create specific interactions like hydrogen bonding. It is a useful alternative when the instability of ester and amide groups is observed, such as when hydrolysis may occur .

Biological Activity of 1,2,4-Oxadiazole Derivatives
Certain 1,2,4-oxadiazole derivatives exhibit biological activities . Some examples include:

  • Antimicrobial properties
  • Antimitotic properties
  • Antihypertensive properties
  • Anticonvulsant properties
  • Anti-inflammatory properties
  • Muscle relaxant properties

Specific Examples of 1,2,4-Oxadiazole Derivatives with Anticancer Activity
Some 1,2,4-oxadiazole derivatives have shown promising anticancer activity .

  • Compounds 5a b demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7, MDA-MB-231) and human melanoma (MEL-8) cancer cell lines and were potent inducers of apoptosis in MCF-7, MDA-MB-231, and MEL-8 cell lines .
  • Compounds 17a and 17b showed the highest cytotoxic activity toward MCF-7 cancer cell lines .

Other 1,2,4-Oxadiazole Derivatives

  • Methyl 3-(propoxymethyl)-1,2,4-oxadiazole-5-carboxylate and Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate are two examples of 1,2,4-oxadiazole derivatives .
  • 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was synthesized and exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (3-position) Ester Group Molecular Weight (g/mol) Key Property
Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate Mesityl Methyl 273.28* High steric bulk, electron-donating
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl Methyl 204.18 Reduced steric hindrance
Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate tert-Butyl Methyl 184.19 Increased hydrophobicity
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl Ethyl 211.25* Moderate steric bulk, ethyl ester
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl Ethyl 170.17 Enhanced lipophilicity

*Calculated based on molecular formula.

Q & A

Q. Table 1. Comparative Bioactivity of Oxadiazole Derivatives

CompoundSubstituent (Position 3)IC50_{50} (µM)Target
Methyl 3-mesitylMesityl12.5 ± 1.2Tubulin
Ethyl 3-(4-methoxyphenyl)4-Methoxyphenyl28.4 ± 3.1HSP90
Ethyl 3-bromoBromo>100N/A
Data aggregated from .

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